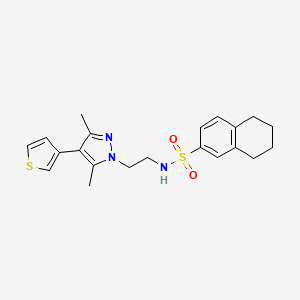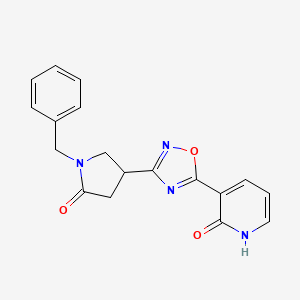![molecular formula C12H13F2NOS B2944490 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097888-80-5](/img/structure/B2944490.png)
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophenes are important heterocyclic scaffolds that are found in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .
Synthesis Analysis
Thiophenes can be synthesized using ring-forming multicomponent reactions . The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of thiophenes and their derivatives, especially oligothiophenes, have become dominant functional π –electron systems . They have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophenes and their derivatives are influenced by their molecular structure. The stability of the conjugated chain and favorable charge transport properties are warranted by the high polarizability of the thiophene rings .
科学的研究の応用
Direct α-Fluorination of Ketones
Stavber, Jereb, and Zupan (2002) explored the use of fluorine atom transfer reagents, like Accufluor NFTh, in the direct regiospecific fluorofunctionalization of ketones without prior activation. This method successfully transformed derivatives of thiophene into α-fluoro derivatives, showcasing potential applications in organic synthesis and medicinal chemistry (Stavber, Jereb, & Zupan, 2002).
Heterospirocyclic Dipeptide Synthons
Suter, Stoykova, Linden, and Heimgartner (2000) synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. This compound, representative of the broader 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane class, was shown to be useful in peptide synthesis (Suter et al., 2000).
Electrophile Amination of C‐H‐Acidic Compounds
Andreae, Schmitz, Wulf, and Schulz (1992) studied the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds, demonstrating its utility in synthesizing diverse organofluorine compounds. This study highlights the potential of such compounds in chemical synthesis (Andreae et al., 1992).
Multifunctional Modules for Drug Discovery
Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery. This work illustrates the potential of these compounds in developing structurally diverse and novel drug candidates (Li, Rogers-Evans, & Carreira, 2013).
将来の方向性
Thiophenes and their derivatives have a wide range of applications in the field of organic materials science . They are used in electronic and optoelectronic devices as well as redox switchable molecular wires . There is a considerable demand for efficient synthetic strategies for producing these compounds, which presents opportunities for future research and development .
作用機序
Target of Action
The primary target of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.
Mode of Action
This compound acts as an inhibitor of SDH . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the main energy currency of the cell, and an increase in the production of reactive oxygen species.
Biochemical Pathways
The inhibition of SDH affects both the citric acid cycle and the electron transport chain. The citric acid cycle is disrupted due to the blockage of the conversion of succinate to fumarate. This leads to a buildup of succinate and a shortage of fumarate, which can disrupt the balance of the cycle .
The electron transport chain is also affected because SDH is a part of complex II in this chain. The inhibition of SDH can lead to a decrease in the flow of electrons through the chain, disrupting the proton gradient across the mitochondrial membrane and thus ATP production.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . This can result in energy depletion and oxidative stress in the cell, potentially leading to cell death.
特性
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NOS/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSPCJXSKARLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2944412.png)
![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)
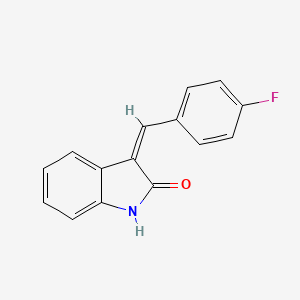
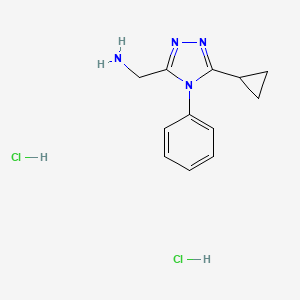
![2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2944416.png)


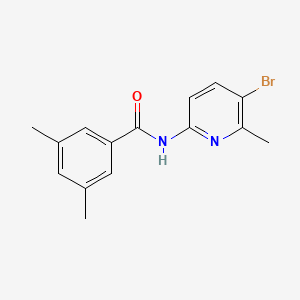
![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)

